![molecular formula C17H19N3O2 B2382367 N-[[4-(4-Cyanopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide CAS No. 2361839-78-1](/img/structure/B2382367.png)
N-[[4-(4-Cyanopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide
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Overview
Description
N-[[4-(4-Cyanopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a promising drug candidate for the treatment of a range of neurological disorders, including epilepsy, addiction, and anxiety.
Scientific Research Applications
1. Inhibition of Neuronal T-type Ca2+ Channels This compound is used in the synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels . These channels play a crucial role in the mitigation of neuropathic pain in mice .
Analgesic Effects
The compound has shown promising results in producing analgesic effects in rat models . This is particularly useful in the treatment of neuropathic pain .
Inhibition of Seizure
The compound has been studied for its potential in inhibiting seizures in pentylenetetrazole-induced seizure use models .
Synthesis of Piperidine Molecules
The compound is used in the synthesis of piperidine molecules, which have a broad scope of potential therapeutic applications .
5. Treatment of Conditions Associated with Pyruvate Kinase Crystalline forms of the compound are used in pharmaceutical compositions for treating conditions associated with pyruvate kinase .
Antimicrobial and Anticancer Drug Resistance
Although not directly related to the compound, similar structures have been synthesized to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Mechanism of Action
Target of Action
It is structurally similar to pethidine intermediate a, a precursor to the opioid analgesic drug pethidine . Therefore, it might also show opioid effects.
Mode of Action
Based on its structural similarity to other active opioid derivatives, it may interact with opioid receptors in the central nervous system . This interaction could potentially inhibit the transmission of pain signals, leading to analgesic effects.
Biochemical Pathways
If it does indeed act on opioid receptors, it could affect various downstream pathways involved in pain perception and response .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
If it does indeed act on opioid receptors, it could potentially inhibit the transmission of pain signals, leading to analgesic effects .
properties
IUPAC Name |
N-[[4-(4-cyanopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-16(21)19-12-14-3-5-15(6-4-14)17(22)20-9-7-13(11-18)8-10-20/h2-6,13H,1,7-10,12H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBAKIBVFIUFIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCC(CC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(4-Cyanopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide |
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